Home > Products > Screening Compounds P114855 > DBM 1285 dihydrochloride
DBM 1285 dihydrochloride -

DBM 1285 dihydrochloride

Catalog Number: EVT-1533967
CAS Number:
Molecular Formula: C21H22FN5S.2HCl
Molecular Weight: 468.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
p38 MAPK inhibitor. Supresses p38 phosphorylation and LPS-induced TNF-α production in macrophages and in vivo. Attenuates zymosan-induced inflammation and adjuvant-induced arthritis in murine models. Orally active.
Synthesis Analysis

Methods and Technical Details

The synthesis of DBM 1285 dihydrochloride involves several key steps:

  1. Formation of the Thiazole Ring: This initial step involves a cyclization reaction between a thioamide and a haloketone, establishing the core structure of the compound.
  2. Introduction of the Piperidine Ring: The thiazole intermediate is then reacted with a piperidine derivative to form a more complex structure.
  3. Final Assembly: The final product is synthesized by coupling the thiazole-piperidine intermediate with a fluorophenyl derivative under controlled reaction conditions. This multi-step process ensures the creation of the desired dihydrochloride salt form, which enhances solubility and bioavailability .

Industrial Production Methods

In an industrial context, large-scale synthesis of DBM 1285 dihydrochloride is conducted using optimized batch reactions that allow precise control over temperature and pressure to maximize yield and purity. Following synthesis, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Molecular Structure Analysis

Structure and Data

DBM 1285 dihydrochloride exhibits a complex molecular structure characterized by multiple rings and functional groups. The molecular formula can be denoted as C₁₈H₁₈Cl₂F₁N₃S, with a molecular weight of approximately 468.42 g/mol. The structural components include:

  • A thiazole ring
  • A piperidine moiety
  • A fluorophenyl group

These structural features contribute to its biological activity as a p38 mitogen-activated protein kinase inhibitor .

Chemical Reactions Analysis

Types of Reactions

DBM 1285 dihydrochloride can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to produce derivatives with altered functional groups.
  2. Reduction: Reduction reactions modify existing functional groups, potentially enhancing or altering biological activity.
  3. Substitution: Substitution reactions allow for the introduction of different functional groups into the molecule, expanding its chemical diversity.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions .

Major Products

The reactions involving DBM 1285 dihydrochloride can yield various derivatives that may be useful for further research into their pharmacological properties or synthetic methodologies.

Mechanism of Action

DBM 1285 dihydrochloride functions primarily by inhibiting TNF-α production through the blockade of the p38 mitogen-activated protein kinase pathway. This inhibition reduces the phosphorylation of p38 MAPK, subsequently leading to decreased secretion of TNF-α from macrophages and other immune cells upon stimulation by lipopolysaccharides (LPS). This mechanism underlies its potential therapeutic effects in inflammatory diseases .

Physical and Chemical Properties Analysis

Physical Properties

DBM 1285 dihydrochloride is typically presented as a crystalline solid with good solubility in polar solvents due to its dihydrochloride salt form.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature variations. Its reactivity profile allows it to participate in diverse chemical reactions as described earlier.

Relevant data regarding solubility, melting point, and stability under various conditions are essential for practical applications in laboratory settings .

Applications

DBM 1285 dihydrochloride has significant applications across various scientific domains:

  1. Chemistry: It serves as a reagent in organic synthesis, aiding researchers in studying reaction mechanisms and developing new synthetic methodologies.
  2. Biology: The compound is utilized in cell biology research to explore the role of TNF-α in inflammatory responses and immune regulation.
  3. Medicine: Investigated as a potential therapeutic agent for treating inflammatory diseases, DBM 1285 dihydrochloride shows promise in managing conditions associated with excessive TNF-α production.
  4. Industry: It plays a role in the development of anti-inflammatory drugs and other pharmaceutical products aimed at modulating immune responses .
Introduction to DBM 1285 Dihydrochloride

Chemical Identity and Nomenclature

DBM 1285 dihydrochloride is a synthetic small-molecule inhibitor with the systematic IUPAC name N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride. Its molecular formula is C₂₁H₂₂FN₅S·2HCl, corresponding to a molecular weight of 468.42 g/mol. The compound features a core structure consisting of a fluorophenyl-substituted thiazole linked to a pyrimidinamine group via a piperidine ring, with two hydrochloride salts enhancing solubility [3] [4]. Key identifiers include:

  • CAS Registry Number: 1782532-29-9
  • PubChem CID: 90489008
  • SMILES Notation: Cl.Cl.FC1C=CC(=CC=1)C1N=C(SC=1C1C=CN=C(NC2CC2)N=1)C1CCNCC1
  • InChIKey: ANQWETXPBPZVOF-UHFFFAOYSA-N [1] [10].

The compound typically presents as a solid powder with ≥98% purity (HPLC-confirmed) and demonstrates high water solubility (100 mM). Stability requires storage at –20°C in desiccated conditions, with stock solutions stable for approximately one month at 4°C [5] [10].

Table 1: Physicochemical Properties of DBM 1285 Dihydrochloride

PropertyValue
Molecular FormulaC₂₁H₂₂FN₅S·2HCl
Molecular Weight468.42 g/mol
CAS Number1782532-29-9
Purity≥98% (HPLC)
Solubility (Water)100 mM (46.84 mg/mL)
Storage Conditions–20°C (desiccated)
Primary SolventsWater, DMSO

Historical Context of p38 MAPK Inhibitor Development

The p38 mitogen-activated protein kinase (MAPK) pathway emerged as a therapeutic target in the 1990s due to its central role in amplifying inflammatory cytokines like TNF-α and IL-1β. First-generation inhibitors (e.g., SB 203580) exhibited high selectivity for p38α/β isoforms but faced limitations due to off-target effects and hepatotoxicity. Second-generation compounds (e.g., BIRB 796) improved specificity but showed poor blood-brain barrier penetration, restricting neurological applications [7] [9]. The clinical need intensified for inhibitors balancing efficacy, oral bioavailability, and tissue penetrance—particularly for chronic inflammatory diseases like rheumatoid arthritis. DBM 1285 was developed during this iterative optimization phase, aiming to overcome pharmacokinetic shortcomings while maintaining potent p38α blockade [7].

Table 2: Evolution of p38 MAPK Inhibitors

GenerationExamplesKey AdvancesLimitations
FirstSB 203580, SKF-86002High p38α/β selectivity; cellular efficacyOff-target kinase effects; hepatotoxicity
SecondBIRB 796, VX-745Enhanced specificity; crystallography-driven designPoor CNS penetration; clinical safety issues
ThirdDBM 1285Oral activity; balanced solubility/stabilityLimited human trial data

Discovery and Rationale for DBM 1285 Dihydrochloride Synthesis

DBM 1285 was rationally designed to inhibit TNF-α production via selective disruption of the p38α/MK2 signaling axis. Kang et al. (2010) identified that existing p38 inhibitors inadequately targeted post-transcriptional cytokine regulation. Their strategy focused on compounds capable of:

  • Blocking p38 phosphorylation without affecting TNF-α mRNA expression
  • Exhibiting oral bioavailability for chronic disease models
  • Attenuating in vivo inflammation with low cytotoxicity [2] [4].

Screening of thiazole-pyrimidine analogs revealed DBM 1285 as a lead candidate due to its dual mechanism:

  • Direct inhibition of p38α kinase activity (IC₅₀ undisclosed)
  • Disruption of MK2 phosphorylation, preventing TNF-α mRNA translation [2].In vitro, DBM 1285 concentration-dependently suppressed LPS-induced TNF-α secretion in macrophages (BMDMs, THP-1, RAW 264.7 cells), while in vivo, oral administration (dose range: 10–40 mg/kg) reduced plasma TNF-α by >70% in murine endotoxemia models. Crucially, it demonstrated therapeutic activity in zymosan-induced peritonitis and adjuvant-induced arthritis, confirming target engagement via p38/MK2 pathway blockade [2] [6].

Table 3: Key Research Findings for DBM 1285 Dihydrochloride

Study SystemFindingReference
In Vitro ModelsConcentration-dependent TNF-α suppression in macrophages (IC₅₀ undisclosed)Kang et al. 2010
MechanismBlocks p38/MK2 signaling; no effect on TNF-α mRNA levelsKang et al. 2010
In Vivo Efficacy>70% reduction in plasma TNF-α (mouse LPS model)Kang et al. 2010
Disease ModelsSuppresses zymosan-induced inflammation and adjuvant-induced arthritisTocris Bioscience
PharmacokineticsOrally active; confirmed in vivo p38 inhibitionAdooq Bioscience

Properties

Product Name

DBM 1285 dihydrochloride

Molecular Formula

C21H22FN5S.2HCl

Molecular Weight

468.42

SMILES

FC1=CC=C(C(N=C2C3CCNCC3)=C(S2)C4=NC(NC5CC5)=NC=C4)C=C1.Cl.Cl

Synonyms

N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.